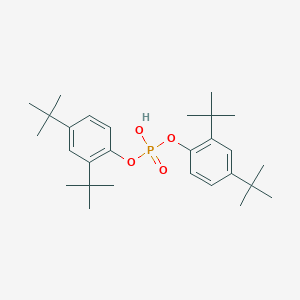

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate

Descripción

The exact mass of the compound Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,4-di-tert-butylphenyl) hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4-di-tert-butylphenyl) hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

bis(2,4-ditert-butylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43O4P/c1-25(2,3)19-13-15-23(21(17-19)27(7,8)9)31-33(29,30)32-24-16-14-20(26(4,5)6)18-22(24)28(10,11)12/h13-18H,1-12H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSEWUOWPVZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016851 | |

| Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69284-93-1 | |

| Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis (2,4-di-tert-butylphenyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate CAS number

An In-Depth Technical Guide to Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP), a compound of significant industrial relevance and increasing scrutiny within the scientific community. Identified by its CAS Number 69284-93-1 , this organophosphate ester occupies a dual role: it is a valuable intermediate and polymer additive while also being a notable leachable compound with cytotoxic effects, particularly relevant in biopharmaceutical manufacturing.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of bDtBPP's properties, synthesis, applications, and analytical challenges.

Core Chemical Identity and Properties

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is an organophosphate diester characterized by two bulky 2,4-di-tert-butylphenyl groups attached to a central phosphate core.[3] These bulky substituents are critical to its function as a stabilizer by providing steric hindrance, yet they also define its physical properties and interactions in biological systems.

A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 69284-93-1 | [2][3][4][5] |

| Molecular Formula | C₂₈H₄₃O₄P | [2][3][4] |

| Molecular Weight | 474.61 g/mol | [2][3][4] |

| IUPAC Name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | [1][3] |

| Appearance | White to Off-White Solid | [6] |

| Boiling Point | 516.2 ± 60.0 °C (Predicted) | [6][7] |

| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Storage Temperature | 2-8°C | [2][7] |

Synthesis Methodologies: From Precursors to Product

The synthesis of bDtBPP is a critical process that dictates its purity and suitability for various applications. The primary and most established method involves the phosphorylation of 2,4-di-tert-butylphenol.

Primary Synthesis Route: Phosphorylation via Phosphorus Oxychloride

This well-established method relies on the reaction of 2,4-di-tert-butylphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions.[1] The causality behind this choice is the high reactivity of POCl₃, which acts as an efficient phosphorylating agent. The reaction proceeds through a dichlorophosphate intermediate, which is subsequently hydrolyzed to yield the final hydrogen phosphate product.

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system must be thoroughly dried and maintained under an inert nitrogen atmosphere to prevent premature hydrolysis of POCl₃.

-

Reagent Charging: 2,4-di-tert-butylphenol is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane).

-

Phosphorylation: Phosphorus oxychloride is added dropwise to the solution at a controlled temperature (typically 0-5°C) to manage the exothermic reaction. The molar ratio of phenol to POCl₃ is critical for maximizing the yield of the desired bis-substituted product over mono- or tris-substituted analogs.

-

Intermediate Formation: The reaction mixture is allowed to stir and slowly warm to room temperature over several hours to ensure the complete formation of the bis(2,4-di-tert-butylphenyl) phosphorodichloridate intermediate.

-

Hydrolysis: Carefully and slowly, water or a dilute aqueous base is added to the reaction mixture to hydrolyze the dichlorophosphate intermediate. This step is highly exothermic and must be performed with caution.

-

Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to remove unreacted phenol and other byproducts.[1]

Caption: The pathway of bDtBPP from polymer additive to cytotoxic agent.

Analytical Methodologies for Detection and Quantification

The need to monitor and control bDtBPP levels in bioprocessing has driven the development of sensitive analytical methods. The self-validating nature of these protocols ensures trustworthy quantification, which is essential for regulatory compliance and process control.

UPLC-UV Method for Routine Screening

Ultra-Performance Liquid Chromatography (UPLC) with UV detection is a robust and widely used method for quantifying bDtBPP. [1][8]

-

Sample Preparation: An extractables study is performed by incubating the polymer material with a relevant solvent (e.g., ethanol or a model solvent stream) under exaggerated conditions (e.g., elevated temperature, extended time) to generate a sample for analysis. [9]2. Chromatographic System: A UPLC system equipped with a CSH (Charged Surface Hybrid) fluoro phenyl column or a similar C18 column is used. [9][8]3. Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile and water. [9]4. Detection: A UV/Vis Diode Array Detector is set to a wavelength of 220 nm for optimal detection of bDtBPP. [9][8]5. Quantification: A certified reference standard of bDtBPP is used to create a calibration curve. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Validation: The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Published methods report LODs in the range of 16-60 µg/L. [8] For higher sensitivity and specificity, especially in complex biological matrices, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method. [1]

Toxicology and Safety Profile

Beyond its impact on in-vitro cell cultures, bDtBPP raises broader toxicological concerns.

-

Cytotoxicity: As established, it is cytotoxic to CHO cells and can inhibit cell growth at low concentrations. [1]* Endocrine Disruption: Studies have linked exposure to bDtBPP with alterations in thyroid and reproductive hormones, suggesting potential endocrine-disrupting properties. [1]* Environmental Presence: The compound has been detected in environmental samples like house dust, indicating widespread human exposure is possible. [1]

GHS Hazard Information

The following table summarizes the known hazard classifications for bDtBPP.

| Hazard Class | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

Source: ChemicalBook[6]

Conclusion

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is a molecule of significant complexity and consequence. Its utility as a polymer stabilizer is offset by its considerable risk as a cytotoxic leachable in high-purity applications like biopharmaceutical manufacturing. For scientists and engineers in this field, a thorough understanding of its origins, properties, and analytical detection is not merely academic—it is a prerequisite for ensuring product quality, process robustness, and patient safety. Continued research into alternative, non-leaching polymer additives and the development of more sensitive detection methods remain critical priorities for the industry.

References

- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. Google Patents.

-

Bis(2,4-ditert-butylphenyl) hydrogen phosphate | C28H43O4P | CID 21199342. PubChem. Available at: [Link]

-

Dorey, S., et al. (2015). Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials. ECI Symposium Series. Available at: [Link]

-

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate. MySkinRecipes. Available at: [Link]

-

CAS#:69284-93-1 | Bis(2,4-di-tert-butylphenyl) hydrogen phosphate. Chemsrc. Available at: [Link]

-

Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films. PubMed. Available at: [Link]

-

Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis. PubMed. Available at: [Link]

Sources

- 1. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | 69284-93-1 | Benchchem [benchchem.com]

- 2. Bis(2,4-di-tert-butylphenyl) phosphate certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bis(2,4-ditert-butylphenyl) hydrogen phosphate | C28H43O4P | CID 21199342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. biosynth.com [biosynth.com]

- 6. Bis(2,4-di-tert-butylphenylphosphate | 69284-93-1 [chemicalbook.com]

- 7. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate [myskinrecipes.com]

- 8. Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dc.engconfintl.org [dc.engconfintl.org]

An In-depth Technical Guide to the Synthesis of Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate

Introduction: Understanding the Dual Identity of a Key Molecule

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) is an organophosphate compound of significant industrial and research interest. With the chemical formula C₂₈H₄₃O₄P and CAS Number 69284-93-1, this molecule holds a dual identity.[1][2] On one hand, it is intentionally synthesized for use as a polymer additive, where it functions as a highly effective hydroperoxide decomposer and anti-aging agent, particularly in polyolefins like polyethylene and polypropylene.[3] Its role is to protect materials from thermo-oxidative degradation during high-temperature processing and long-term use.[3]

On the other hand, and of critical importance to the pharmaceutical and bioprocessing industries, bDtBPP is a well-documented degradation product of the widely used secondary antioxidant, Tris(2,4-di-tert-butylphenyl) phosphite (better known by its trade name, Irgafos 168).[4][5] The presence of bDtBPP as a leachable or extractable from single-use bioprocess containers has prompted extensive study due to its potential to impact cell growth and biopharmaceutical product quality.[5] A thorough understanding of its synthesis pathways is therefore essential not only for its production but also for predicting its formation as an impurity and developing appropriate analytical controls.

This guide provides a detailed examination of the core synthetic routes to bis(2,4-di-tert-butylphenyl) hydrogen phosphate, grounded in mechanistic principles and supported by practical, field-proven protocols.

Core Synthetic Principles: The Chemistry of Hindered Phenol Phosphorylation

The synthesis of bDtBPP is fundamentally an exercise in the phosphorylation of a sterically hindered phenol, 2,4-di-tert-butylphenol.[1][6] The bulky tert-butyl groups at the ortho and para positions of the phenol are a deliberate structural choice. They impart high thermal stability, low volatility, and compatibility with polymer matrices to the final phosphate product.[3]

Two primary strategic approaches can be delineated for the synthesis of this target molecule:

-

Direct Phosphorylation Pathway: This involves the direct reaction of 2,4-di-tert-butylphenol with a pentavalent phosphorus source, typically phosphorus oxychloride (POCl₃), followed by a controlled hydrolysis step. This is the most straightforward method for targeted laboratory synthesis.[1][7]

-

Oxidative-Hydrolytic Pathway from a Phosphite Precursor: This route mimics the natural degradation process of phosphite antioxidants. It involves the initial synthesis of a trivalent phosphorus species, such as Tris(2,4-di-tert-butylphenyl) phosphite, which is subsequently oxidized and hydrolyzed to the final pentavalent phosphate product.[4][5] Understanding this pathway is crucial for professionals studying material stability and degradation.

Pathway I: Direct Synthesis via Phosphorus Oxychloride

This method builds the molecule step-wise, offering precise control over the stoichiometry and reaction conditions. The overall process involves the sequential displacement of chlorine atoms from phosphorus oxychloride with the 2,4-di-tert-butylphenoxide nucleophile, followed by hydrolysis of the final chloride intermediate.

Mechanistic Breakdown

Step 1: Formation of the Monosubstituted Intermediate The synthesis commences with the nucleophilic attack of 2,4-di-tert-butylphenol on phosphorus oxychloride. To drive this reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, an acid scavenger such as triethylamine (TEA) or pyridine is essential. The reaction must be conducted under anhydrous conditions, as POCl₃ is highly moisture-sensitive.[1][7]

2,4-di-tert-butylphenol + POCl₃ --(Base)--> (2,4-di-tert-butylphenyl) phosphorodichloridate + Base·HCl

Step 2: Formation of the Disubstituted Intermediate A second equivalent of 2,4-di-tert-butylphenol reacts with the phosphorodichloridate intermediate to form bis(2,4-di-tert-butylphenyl) phosphoryl chloride. Careful temperature control is critical at this stage to prevent undesired side reactions.

(2,4-di-tert-butylphenyl) phosphorodichloridate + 2,4-di-tert-butylphenol --(Base)--> Bis(2,4-di-tert-butylphenyl) phosphoryl chloride + Base·HCl

Step 3: Final Hydrolysis The final step is the controlled hydrolysis of the phosphoryl chloride intermediate. The addition of a stoichiometric amount of water displaces the final chlorine atom, yielding the target bis(2,4-di-tert-butylphenyl) hydrogen phosphate.

Bis(2,4-di-tert-butylphenyl) phosphoryl chloride + H₂O --> Bis(2,4-di-tert-butylphenyl) hydrogen phosphate + HCl

The HCl generated in this final step is typically removed during the aqueous work-up.

Visualizing the Direct Synthesis Workflow

Caption: Workflow for the direct synthesis of bDtBPP via the POCl₃ method.

Laboratory Protocol: Direct Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of bDtBPP.

Materials & Equipment:

-

2,4-di-tert-butylphenol (2.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.0 eq)

-

Triethylamine (TEA) (2.1 eq), freshly distilled

-

Anhydrous Toluene

-

Deionized Water

-

Diethyl ether, Hydrochloric acid (2M), Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a three-neck flask with 2,4-di-tert-butylphenol (2.0 eq) and anhydrous toluene. Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Add triethylamine (2.1 eq) to the stirred solution. Subsequently, add phosphorus oxychloride (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.[1]

-

Hydrolysis: Cool the reaction mixture back to 0°C. Slowly and carefully add deionized water (5.0 eq) dropwise to quench the reaction and hydrolyze the phosphoryl chloride intermediate.

-

Work-up: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure bis(2,4-di-tert-butylphenyl) hydrogen phosphate as a solid.[1]

Data Summary: Direct Synthesis

| Parameter | Value | Rationale / Comment |

| Purity (HPLC) | ≥97% | Dependent on effective purification to remove starting material and byproducts.[1] |

| Typical Yield | 78–85% | Good yields are achievable with careful control of stoichiometry and moisture.[1] |

| Solvent | Toluene, THF | Anhydrous, non-protic solvents are required to prevent premature hydrolysis of POCl₃.[1] |

| Base | Triethylamine, Pyridine | Acts as an essential acid scavenger to drive the reaction equilibrium forward.[7] |

| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction; subsequent stirring at RT ensures completion. |

Pathway II: The Oxidative-Hydrolytic Route

This pathway is less a method of direct synthesis and more an explanation for the appearance of bDtBPP as a transformation product of phosphite-based antioxidants. The parent compound, Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), is a P(III) species that acts as a secondary antioxidant by reducing hydroperoxides, a process in which it is itself oxidized to a P(V) phosphate.[8]

Mechanistic Insight

The central phosphorus atom in a phosphite ester has a lone pair of electrons, making it susceptible to oxidation. In a polymer matrix, hydroperoxides (ROOH) formed during degradation are the primary oxidizing agents.[8]

Reaction: P(OAr)₃ + ROOH → O=P(OAr)₃ + ROH (Where Ar = 2,4-di-tert-butylphenyl)

The resulting phosphate, Tris(2,4-di-tert-butylphenyl) phosphate, is susceptible to hydrolysis, especially under conditions of heat and moisture. The hydrolysis cleaves one of the phenoxy groups, yielding bDtBPP and one molecule of 2,4-di-tert-butylphenol.[4][9]

Reaction: O=P(OAr)₃ + H₂O → O=P(OAr)₂(OH) + ArOH

This two-step process—oxidation followed by hydrolysis—is the dominant pathway for the formation of bDtBPP in stabilized polymer systems.[5]

Visualizing the Degradation Pathway

Sources

- 1. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | 69284-93-1 | Benchchem [benchchem.com]

- 2. Bis(2,4-ditert-butylphenyl) hydrogen phosphate | C28H43O4P | CID 21199342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. dc.engconfintl.org [dc.engconfintl.org]

- 6. 2,4-Di-tert-butylphenol [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate: A Degradation Product of Irgafos 168

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer science and biopharmaceutical manufacturing, the stability and purity of materials are paramount. Irgafos 168, a widely utilized secondary antioxidant, plays a crucial role in protecting polymers like polyethylene (PE) and polypropylene (PP) from degradation during processing and sterilization. However, the very mechanisms that make Irgafos 168 an effective stabilizer also lead to its transformation into various degradation products. Among these, Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) has emerged as a compound of significant interest and concern, particularly due to its potential to leach from single-use bioprocessing systems and its demonstrated cytotoxic effects.

This technical guide provides a comprehensive overview of bDtBPP, from its chemical genesis as a degradation product of Irgafos 168 to its analytical detection and toxicological implications. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to equip researchers, scientists, and drug development professionals with the knowledge necessary to navigate the challenges associated with this critical leachable.

The Genesis of a Degradant: Formation and Mechanisms

The formation of Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is a multi-step process initiated by the degradation of its parent compound, Irgafos 168 (Tris(2,4-di-tert-butylphenyl)phosphite). The primary drivers of this degradation are hydrolysis and oxidation, processes that are often accelerated by external stressors encountered during the lifecycle of the polymer, such as heat, oxygen, and gamma irradiation.[1][2]

The degradation pathway can be conceptualized in two main stages:

-

Oxidation: The initial step involves the oxidation of the phosphite group in Irgafos 168 to a phosphate, forming Tris(2,4-di-tert-butylphenyl) phosphate. This oxidized form is a major degradation product in its own right and a key intermediate in the formation of bDtBPP.[2][3]

-

Hydrolysis: Following oxidation, the Tris(2,4-di-tert-butylphenyl) phosphate can undergo hydrolysis, where a water molecule cleaves one of the ester bonds. This reaction results in the formation of Bis(2,4-di-tert-butylphenyl) hydrogen phosphate and the release of a 2,4-di-tert-butylphenol (DP1) molecule.[3][4]

Factors such as UV irradiation can significantly accelerate the degradation of Irgafos 168, leading to the formation of both DP1 and the oxidized phosphate form.[5][6] The presence of moisture is a critical factor for the hydrolysis step.[1]

Caption: Degradation pathway of Irgafos 168 to bDtBPP.

Analytical Detection and Quantification: Methodologies and Protocols

The detection and quantification of bDtBPP and other Irgafos 168 degradation products are critical for risk assessment and quality control. The two most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis of Irgafos 168 Degradation Products [5]

-

Sample Preparation (Extraction from Polymer):

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent).

-

Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50°C (hold for 2 minutes).

-

Ramp: 20°C/min to 300°C.

-

Final hold at 300°C for 8 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

Irgafos 168: m/z 441

-

2,4-di-tert-butylphenol (DP1): m/z 191

-

Tris(2,4-di-tert-butylphenyl)phosphate (Oxidized Irgafos 168): m/z 316

-

-

-

-

Method Validation:

-

Linearity: Establish calibration curves over the desired concentration range (e.g., 0.02-20 mg/L for DP1, 0.05-10 mg/L for oxidized Irgafos 168, and 25-150 mg/L for Irgafos 168).[5]

-

Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Accuracy and Precision: Assess through recovery studies of spiked samples at different concentrations. Recoveries in the range of 81.83-115.21% with RSD values between 0.10-4.54% have been reported.[5]

-

Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC-UV offers a sensitive and reliable method for the analysis of bDtBPP and related compounds, particularly in the context of extractables and leachables studies from bioprocessing equipment.

Experimental Protocol: UPLC-UV Analysis of bDtBPP [6]

-

Sample Preparation (Aqueous Samples):

-

Aqueous samples from leaching studies can often be directly injected or may require minimal filtration.

-

-

UPLC Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC H-Class (or equivalent).

-

Detector: UV detector set at 220 nm.

-

Column: CSH (charged surface hybrid) fluoro phenyl column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: To be optimized for the specific column and separation.

-

Column Temperature: To be optimized for the specific column and separation.

-

-

Method Validation:

-

Linearity: Achieve a correlation coefficient (R²) of ≥0.9992.

-

Limits of Detection (LOD): Reported to be between 16 µg/L and 60 µg/L.

-

Repeatability: Achieve a relative standard deviation (%RSD) of ≤1.8.

-

Caption: General analytical workflow for bDtBPP.

Toxicological Profile and Impact on Bioprocessing

The presence of bDtBPP as a leachable from single-use bioprocessing systems is of particular concern due to its demonstrated cytotoxic effects, especially on cell lines commonly used in the production of biopharmaceuticals, such as Chinese Hamster Ovary (CHO) cells.

Key Toxicological Findings:

-

Cytotoxicity: bDtBPP has been shown to inhibit the growth of CHO cells at concentrations as low as 0.1 mg/L.[8]

-

Pre-lethal Cytotoxic Effects: Even at sub-lethal concentrations, bDtBPP can induce subtle cytotoxic effects in CHO-K1 cells. These effects include:

-

Mechanism of Action: The cytotoxic effects of bDtBPP are linked to its ability to affect mitochondrial membrane potential and disrupt cellular metabolism.[8]

These findings underscore the importance of monitoring and controlling the levels of bDtBPP in bioprocessing environments to ensure optimal cell growth, viability, and productivity. The negative impact on cellular health can have significant consequences for the yield and quality of the final drug product.

| Parameter | Observed Effect in CHO Cells | Concentration Range | Reference |

| Cell Growth | Inhibition | 0.025 - 0.110 mg/L | [9] |

| Nuclear Intensity | Increased | 0.005 - 0.25 µg/ml (48h exposure) | [9] |

| Mitochondrial Mass | Reduction (dose and time-dependent) | Not specified | [8][9] |

| Reactive Oxygen Species | Increased | 0.05 - 0.25 µg/ml (24h and 48h exposure) | [9] |

Regulatory Landscape and Risk Mitigation

The biopharmaceutical industry is moving towards more stringent regulations regarding extractables and leachables (E&L) from single-use systems. Key guidelines that will shape the future of E&L assessment include:

-

USP <665>: This United States Pharmacopeia chapter, set to become effective on May 1, 2026, will establish safety standards for polymeric components used in pharmaceutical and biopharmaceutical manufacturing, with a focus on E&L assessment.[10]

-

ICH Q3E: This new International Council for Harmonisation guideline is being developed to provide a harmonized framework for the assessment and control of E&L in drug products.[10][11]

These evolving regulations emphasize the responsibility of drug manufacturers to conduct thorough risk assessments to ensure that leachables like bDtBPP do not compromise the safety and quality of their products.

Risk Mitigation Strategies:

-

Material Selection: Collaborate with suppliers to select materials with low E&L profiles.

-

Supplier Data: Leverage extractables data provided by suppliers to inform risk assessments.

-

Leachables Studies: Conduct leachables studies under conditions that mimic the actual manufacturing process to determine the concentration of bDtBPP in the final drug product.

-

Toxicological Assessment: Evaluate the toxicological risk of any identified leachables based on their concentration and the route of administration of the drug product.

-

Process Optimization: Where necessary, optimize manufacturing processes to minimize the leaching of bDtBPP, for example, by reducing contact time or temperature.

Conclusion

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate represents a critical leachable compound that demands careful consideration in the development and manufacturing of biopharmaceuticals. Its formation from the widely used antioxidant Irgafos 168, coupled with its demonstrated cytotoxicity, necessitates a proactive approach to risk assessment and mitigation. By understanding the mechanisms of its formation, employing robust analytical methods for its detection, and staying abreast of the evolving regulatory landscape, researchers, scientists, and drug development professionals can ensure the safety and quality of their products and processes. The insights and protocols provided in this guide serve as a valuable resource in navigating the complexities associated with this important degradation product.

References

-

(2016). Degradation of Irgafos 168 and determination of its degradation products. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Wellt Chemicals. (2025). Irgafos 168 Degradation: Understanding the Antioxidant's Impact on Polypropylene and Migration. Wellt Chemicals Blog. Available from: [Link]

-

MDPI. (2023). Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. Molecules. Available from: [Link]

-

MDPI. (2024). Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques. Molecules. Available from: [Link]

-

Dorey, S., et al. (2015). Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials. ECI Symposium Series. Available from: [Link]

-

Hermabessiere, L., et al. (2020). An Irgafos® 168 story: When the ubiquity of an additive prevents studying its leaching from plastics. Science of The Total Environment. Available from: [Link]

-

(2015). Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials. ECI Digital Archives. Available from: [Link]

-

ResearchGate. (2020). An Irgafos® 168 story: When the ubiquity of an additive prevents studying its leaching from plastics | Request PDF. ResearchGate. Available from: [Link]

-

European Medicines Agency (EMA). (2025). ICH Q3E Guideline for extractables and leachables. EMA. Available from: [Link]

-

PubMed. (2021). Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis. Journal of Biotechnology. Available from: [Link]

-

PubMed. (2017). Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films. Journal of Chromatography A. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2025). Q3E Guideline for Extractables and Leachables November 2025. FDA. Available from: [Link]

-

Bioprocessing News. (2025). New regulations for extractables & leachables. Bioprocessing News. Available from: [Link]

Sources

- 1. welltchemicals.com [welltchemicals.com]

- 2. dc.engconfintl.org [dc.engconfintl.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques [mdpi.com]

- 8. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | 69284-93-1 | Benchchem [benchchem.com]

- 9. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New regulations for extractables & leachables | Bioprocessing News [bioprocessingnews.nl]

- 11. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Physical Properties of Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) is an organophosphate ester of significant interest in materials science, analytical chemistry, and biopharmaceutical manufacturing. Primarily known as a degradation product of the widely used phosphite antioxidant, Tris(2,4-di-tert-butylphenyl) phosphite (TBPP or Irgafos 168), bDtBPP's presence as a leachable compound from single-use bioprocessing equipment has prompted extensive study into its physicochemical properties and potential biological impact.[1] This guide provides a comprehensive technical overview of the core physical properties of bDtBPP, offering field-proven insights and detailed methodologies for its characterization to support research, quality control, and safety assessment activities.

Introduction: The Significance of a Degradation Product

In the realm of polymer science, antioxidants are critical additives that prevent thermo-oxidative degradation during high-temperature processing and long-term use.[2] Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) is a workhorse secondary antioxidant used in a vast array of polymers, including polyolefins like polyethylene (PE) and polypropylene (PP).[2][3] However, under conditions of thermal stress or gamma irradiation—a common sterilization method for medical and bioprocessing plastics—Irgafos 168 undergoes oxidation and hydrolysis.[1] This degradation cascade leads to the formation of several byproducts, most notably Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP).

The scientific focus on bDtBPP stems from its identification as a cytotoxic leachable compound that can migrate from single-use bioprocessing bags into cell culture media, leading to inhibition of cell growth.[1] This has made the accurate detection, quantification, and understanding of bDtBPP's physical properties a critical concern for the biopharmaceutical industry to ensure product quality and process consistency. This guide serves as a centralized technical resource on the intrinsic properties of this important compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to developing analytical methods, predicting its environmental fate, and assessing its behavior as a contaminant.

Chemical Identity

-

IUPAC Name: bis(2,4-di-tert-butylphenyl) hydrogen phosphate

-

Synonyms: bDtBPP, 2,4-Bis(1,1-dimethylethyl)phenol phosphate

-

CAS Number: 69284-93-1[4]

-

Molecular Formula: C₂₈H₄₃O₄P[4]

-

Molecular Weight: 474.61 g/mol [4]

Core Physical Data

The known physical properties of bDtBPP are summarized in the table below. It is noteworthy that while several properties have been predicted computationally, experimentally determined values for key metrics like the melting point are not widely reported in the peer-reviewed literature, representing a data gap for the scientific community.

| Property | Value / Description | Source(s) |

| Appearance | White to Off-White Solid | |

| Melting Point | Not experimentally reported in reviewed literature. | N/A |

| Boiling Point | 516.2 ± 60.0 °C (Predicted) | [2] |

| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Very slightly soluble in Chloroform; Slightly soluble in Methanol. | |

| pKa | 1.21 ± 0.50 (Predicted) |

Spectroscopic & Analytical Profile

Definitive identification and quantification of bDtBPP rely on modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of bDtBPP. Due to the phosphorus atom, ³¹P NMR is particularly informative, alongside ¹H and ¹³C NMR.

-

³¹P NMR: The phosphate group's ³¹P NMR signal is a key identifier and typically appears in the range of δ 0–5 ppm when referenced to an external 85% H₃PO₄ standard.[1] This technique is highly effective for quantifying the conversion of the parent phosphite (Irgafos 168, δ ~130-140 ppm) to the phosphate species.[1]

-

¹³C NMR: The aromatic and aliphatic carbons provide a detailed fingerprint. Critically, several carbon signals appear as doublets due to coupling with the ³¹P nucleus. Key signals for bDtBPP have been reported with the following J-couplings: δC 147.1 (J = 7.6 Hz), 138.9 (J = 9.6 Hz), and 119.0 (J = 2.8 Hz).

-

¹H NMR: The proton spectrum is characterized by signals corresponding to the tert-butyl groups (a strong singlet around δ ~1.3 ppm) and the aromatic protons.[1] A doublet of doublets observed at δH ~7.53 ppm is a characteristic signal for one of the aromatic protons.

Infrared (IR) Spectroscopy

While detailed spectra are not commonly published, the key vibrational modes for bDtBPP can be predicted based on its structure:

-

P=O Stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹ for the phosphoryl group.

-

P-O-C Stretch: Strong, broad absorptions corresponding to the phosphate ester linkages are expected around 1000-1050 cm⁻¹.

-

O-H Stretch: A broad band from the acidic P-OH group would be expected in the 2500-3300 cm⁻¹ region.

-

C-H Stretches: Signals for aromatic and aliphatic C-H bonds will be present around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying and quantifying Irgafos 168 and its degradation products from polymer extracts. For bDtBPP, which is less volatile than its parent compound, analysis may require derivatization or the use of liquid chromatography-mass spectrometry (LC-MS) for more robust results. The exact mass can be confirmed using high-resolution mass spectrometry (HRMS).

Thermal Properties & Degradation Pathway

The formation of bDtBPP is intrinsically linked to the thermal and radiative degradation of its parent antioxidant, Irgafos 168.

Thermal Stability

Degradation Pathway from Irgafos 168

The formation of bDtBPP occurs via a two-step degradation process from Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168). This pathway is a critical concept for any scientist working with materials stabilized by this antioxidant.

-

Oxidation: The phosphite ester (P³⁺) is first oxidized to a phosphate ester (P⁵⁺), forming Tris(2,4-di-tert-butylphenyl) phosphate.[1][3]

-

Hydrolysis: The resulting phosphate ester undergoes hydrolysis, where one of the 2,4-di-tert-butylphenyl groups is cleaved, yielding the final Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) product.[3]

Methodologies & Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of bDtBPP, grounded in established chemical principles and analytical standards.

Representative Protocol: Synthesis of bDtBPP Standard

Causality: The synthesis of an analytical standard is crucial for accurate quantification in complex matrices. This protocol is based on the fundamental reaction of 2,4-di-tert-butylphenol with a phosphorylating agent, followed by controlled hydrolysis.

Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-di-tert-butylphenol (2.0 eq) in anhydrous toluene.

-

Phosphorylation: Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.0 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or ³¹P NMR.

-

Hydrolysis: Once the formation of the dichlorophosphate intermediate is complete, cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding deionized water (5.0 eq).

-

Workup: Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine (2x), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol or hexane/ethyl acetate) to yield pure bDtBPP as a white solid.

-

Confirmation: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ³¹P), MS, and HPLC.

Protocol: Quantification by UPLC-UV

Causality: This UPLC method is designed for the sensitive detection of bDtBPP in extracts from bioprocessing materials, utilizing a phenyl-based column chemistry that provides excellent selectivity for aromatic compounds.

Methodology:

-

Instrumentation: A UPLC system equipped with a UV/Vis detector.

-

Column: CSH Fluoro-Phenyl column (or equivalent).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: Develop a suitable gradient from ~50% B to 100% B over 10-15 minutes to resolve bDtBPP from other extractables.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 220 nm.

-

Quantification: Prepare a calibration curve using a certified or synthesized bDtBPP reference standard (0.1 - 10 µg/mL). Analyze samples and quantify based on the peak area relative to the calibration curve.

Conclusion

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is a compound of high relevance at the intersection of polymer chemistry and biopharmaceutical manufacturing. Its physical properties dictate its behavior as a leachable impurity, and understanding these characteristics is paramount for developing robust analytical controls and ensuring process safety. While core data on its identity and spectroscopic profile are established, further research is warranted to experimentally determine fundamental properties such as its melting point and detailed thermal decomposition profile. The methodologies presented herein provide a solid framework for the continued study and routine analysis of this important molecule.

References

- Google Patents. (n.d.). Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.

- García-Valverde, M. T., et al. (2024). Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques. Molecules, 29(8), 1883.

-

ResearchGate. (n.d.). Structure of bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP). Retrieved January 27, 2026, from [Link]

- Dorey, S., et al. (2015). Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials.

-

PubChem. (n.d.). Bis(2,4-ditert-butylphenyl) hydrogen phosphate. Retrieved January 27, 2026, from [Link]

-

MySkinRecipes. (n.d.). Bis(2,4-di-tert-butylphenyl) hydrogen phosphate. Retrieved January 27, 2026, from [Link]

- ACS Publications. (2023). Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China. Environmental Science & Technology.

- ACS Publications. (2022). Myrrhain A: Structural Reassignment Highlights the Relevance of Plasticizer Contamination in Chemical and Bioactivity Studies. Organic Letters.

-

Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Identification and evaluation of cell- growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials. Retrieved January 27, 2026, from [Link]

-

LECO. (n.d.). Detection and Characterization of Extractables in Food Packaging Materials by GC–MS. Retrieved January 27, 2026, from [Link]

- ACS Publications. (2016). Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films. Journal of Agricultural and Food Chemistry.

-

ResearchGate. (n.d.). Bringing Organophosphate Ester Tris(2,4-di- tert -butylphenyl) Phosphate to the Forefront: A Hidden Threat to the Environment. Retrieved January 27, 2026, from [Link]

- ACS Publications. (2024). Parylene C Coating Efficacy Studies: Enhancing Biocompatibility of 3D Printed Polyurethane Parts for Biopharmaceutical and CGT Applications.

- Yang, Y., et al. (2020). Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. Polymers, 12(10), 2329.

- PubMed Central (PMC). (2020). Abstracts from the 26th European Society for Animal Cell Technology Meeting. Biotechnology Journal, 15(5), e2000080.

-

ResearchGate. (n.d.). Review on typical organophosphate diesters (di-OPEs) requiring priority attention: Formation, occurrence, toxicological, and epidemiological studies. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Associations between phosphate flame retardants and steroid/reproductive hormones at pubertal age: the Hokkaido Study. Retrieved January 27, 2026, from [Link]

- Ta, C., & Bones, J. (2017). Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films.

Sources

- 1. 109926-35-4,3-Amino-2,3-dihydrobenzofuran-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Abstracts from the 26th European Society for Animal Cell Technology Meeting - Cell culture technologies: bridging academia and industry to provide solutions for patients: Copenhagen, Denmark. 05-08 May 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1024054-68-9,Methyl 2-Aminobenzothiazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Solubility Profile of Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate in Organic Solvents: A Guide to Theoretical Prediction and Experimental Determination

An In-Depth Technical Guide for the Scientific Professional

Abstract: Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) is a significant compound, primarily known as a degradation product of the widely used polymer stabilizer tris(2,4-di-tert-butylphenyl)phosphite (TBPP)[1]. Its emergence in bioprocess containers and other polymer applications necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This is critical for purification, analysis, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of bDtBPP, predicts its behavior in various organic solvents, and furnishes a detailed, field-proven protocol for its empirical determination.

Physicochemical Characterization of bDtBPP

A molecule's solubility is fundamentally dictated by its structure, polarity, and ability to interact with the solvent. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is a large, amphiphilic molecule with distinct nonpolar and polar regions.

-

Molecular Structure: The molecule consists of a central phosphate group bonded to two bulky 2,4-di-tert-butylphenyl groups[2].

-

Nonpolar Characteristics: The two phenyl rings, each substituted with two tert-butyl groups, create extensive, sterically hindered, and highly nonpolar (lipophilic) domains. These dominate the molecule's character.

-

Polar Characteristics: The acidic proton on the phosphate group (P-OH) provides a site for hydrogen bonding and deprotonation, creating a localized polar region[2][3].

-

High Lipophilicity: The calculated LogP (octanol-water partition coefficient) is very high, reported in the range of 8.4 to 9.3, indicating a strong preference for nonpolar environments over aqueous ones[2][3].

The interplay between these features is crucial. The overwhelming bulk of the nonpolar side chains suggests that the molecule will behave primarily as a nonpolar compound, with its solubility being most favorable in nonpolar organic solvents.

Sources

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate literature review

An In-Depth Technical Guide to Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate: From Polymer Additive to Bioprocess Impurity

Foreword

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) occupies a dual role in materials science and biotechnology. On one hand, it is a functional additive used to enhance the durability of polymers. On the other, it has emerged as a critical process-related impurity in biopharmaceutical manufacturing, where its presence, even at trace levels, can have profound impacts on cell culture performance. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of bDtBPP, from its chemical origins and industrial applications to its cytotoxic effects and the analytical methodologies required for its control. As a senior application scientist, the narrative is structured to not only present data but to explain the causality behind the observations and experimental choices, ensuring a deep, field-proven understanding of this significant compound.

Core Identity and Physicochemical Properties

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is an organophosphate ester. Its most significant identity in the context of drug development is as a primary degradation product of Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Irgafos 168®), a widely used secondary antioxidant in polymer manufacturing.[1] The bulky di-tert-butylphenyl groups confer specific solubility and stability characteristics, while the phosphate head is central to its chemical reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 69284-93-1 | [1][2] |

| Molecular Formula | C₂₈H₄₃O₄P | [1][3] |

| Molecular Weight | 474.61 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Boiling Point | 516.2 ± 60.0 °C | [3] |

| Density | 1.046 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [1][3] |

The Genesis of a Problem: Degradation Pathway of Irgafos 168

To understand bDtBPP, one must first understand its precursor, Irgafos 168. This phosphite antioxidant is intentionally added to polyolefin polymers, such as polyethylene (PE) and polypropylene (PP), to protect them during high-temperature processing and to ensure long-term stability.[3][4] It functions as a hydroperoxide decomposer, preventing polymer chain reactions that lead to oxidative degradation.[3]

However, Irgafos 168 is susceptible to hydrolysis and oxidation, a process accelerated by heat, shear, and, critically for the biopharmaceutical industry, gamma irradiation used for sterilizing single-use systems.[1][4][5] This degradation converts the parent phosphite ester into its more stable phosphate form, bDtBPP, and releases a corresponding molecule of 2,4-di-tert-butylphenol (DtBP).[5]

Caption: General workflow for the synthesis of bDtBPP.

Experimental Protocol: Synthesis via POCl₃

Causality Statement: The following protocol is designed for laboratory-scale synthesis. The use of anhydrous solvents and an inert atmosphere is critical to prevent premature hydrolysis of the highly reactive phosphorus oxychloride, ensuring the reaction proceeds to the desired dichlorophosphate intermediate before the final hydrolysis step.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-di-tert-butylphenol (2.0 equivalents) in an anhydrous solvent such as toluene.

-

Reaction: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise while stirring. Maintain the temperature below 10°C.

-

Maturation: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC). [1]4. Hydrolysis: Carefully and slowly quench the reaction by adding water. This step hydrolyzes the intermediate and generates HCl, requiring proper ventilation.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure bDtBPP.

Analytical Workflow for Quantification

For detecting bDtBPP as a leachable in bioprocess samples, highly sensitive and specific methods are required. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. [1] Causality Statement: The choice of UPLC provides superior chromatographic resolution and speed compared to traditional HPLC. Coupling this to MS/MS allows for unambiguous identification based on molecular weight and fragmentation pattern, as well as quantification at the parts-per-billion (ppb) level, which is essential given the compound's cytotoxicity at low concentrations.

-

Sample Preparation: A sample from the bioprocess (e.g., cell culture media) is subjected to a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components like salts and proteins.

-

Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a C18 column. A gradient elution using a mobile phase of acetonitrile and water is commonly employed to separate bDtBPP from other leachables. [5]3. Detection and Quantification: The column eluent is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of bDtBPP) is selected and fragmented, and a specific product ion is monitored for quantification. This provides exceptional selectivity.

-

Data Analysis: The peak area of the analyte is compared against a calibration curve generated from certified reference standards of bDtBPP to determine its concentration in the original sample.

Toxicology and Safe Handling

Beyond its specific cytotoxicity to production cell lines, bDtBPP has a broader toxicological profile that necessitates careful handling in a laboratory setting.

| Hazard Information | Detail | Source |

| GHS Classification | Warning: Acute Toxicity (Oral, Dermal, Inhalation) | [6] |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [6] |

| Storage Class | 11: Combustible Solids | |

| Potential Concerns | Endocrine-disrupting properties | [1] |

Self-Validating Protocol for Safe Handling: All work with solid or concentrated solutions of bDtBPP must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory to prevent dermal contact and inhalation. [1]All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion and Future Outlook

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate is a compound of significant consequence. While it serves a valid purpose as a polymer stabilizer, its degradation from commonly used antioxidants like Irgafos 168 presents a formidable challenge to the biopharmaceutical industry. [3][5]Its proven cytotoxicity towards CHO cells mandates stringent control and monitoring of it as a process-related impurity. [7] Future efforts will likely focus on two key areas:

-

Advanced Analytics: Developing even more sensitive and rapid analytical methods for on-line or at-line monitoring of bDtBPP during bioprocessing.

-

Novel Materials: The design and adoption of new, more biocompatible polymer formulations for single-use systems that utilize alternative, non-leaching stabilizers or are inherently more resistant to degradation. [5] For scientists and engineers in drug development, a deep, mechanistic understanding of bDtBPP is not merely academic; it is a prerequisite for ensuring process robustness, product quality, and patient safety in the age of single-use biomanufacturing.

References

- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.

-

Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant and stabilizer in food contact applications. ResearchGate. [Link]

-

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate. MySkinRecipes. [Link]

-

Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials. ECI Digital Archives. [Link]

-

Bis(2,4-ditert-butylphenyl) hydrogen phosphate. PubChem. [Link]

-

Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis. PubMed. [Link]

-

Bis (2,4-di-tert-butylphenyl) hydrogen phosphate. PubChem. [Link]

Sources

- 1. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | 69284-93-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. dc.engconfintl.org [dc.engconfintl.org]

- 6. Bis (2,4-di-tert-butylphenyl) hydrogen phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate from 2,4-di-tert-butylphenol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of bis(2,4-di-tert-butylphenyl) hydrogen phosphate, a molecule of significant interest in materials science and as a reference standard in drug development and manufacturing. The starting material, 2,4-di-tert-butylphenol, is a readily available industrial chemical. The protocol details a robust phosphorylation reaction using phosphorus oxychloride, followed by a controlled hydrolysis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and methods for product purification and characterization, ensuring a reliable and reproducible synthesis for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) is a notable organophosphate compound. It is primarily recognized as a hydrolytic degradation product of Tris(2,4-di-tert-butylphenyl) phosphite (commercially known as Irgafos 168®), a widely used secondary antioxidant in the stabilization of polymeric materials.[1] The presence of bDtBPP in plastics, particularly those used for bioprocess containers, is of critical interest as it can leach into process fluids and potentially impact cell growth.[1] Furthermore, bDtBPP itself finds application as an anti-aging additive and hydroperoxide decomposer in polymers like polyethylene and polypropylene, protecting them from thermal and UV degradation.[2]

The parent molecule, 2,4-di-tert-butylphenol (2,4-DTBP), is a versatile chemical intermediate used in the synthesis of antioxidants, UV stabilizers, and even agrochemicals.[3] Given the importance of bDtBPP as both a functional additive and a critical leachate for analytical monitoring, a reliable method for its synthesis is essential for generating reference standards and for further research into its material and biological properties.

This application note presents a detailed protocol for the synthesis of bDtBPP from 2,4-DTBP via phosphorylation with phosphorus oxychloride (POCl₃). The methodology has been structured to ensure high yield, purity, and safety.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages: (1) the phosphorylation of two equivalents of 2,4-di-tert-butylphenol with one equivalent of phosphorus oxychloride, followed by (2) the hydrolysis of the resulting phosphoryl chloride intermediate to yield the final hydrogen phosphate product.

Overall Reaction: 2 (C₁₄H₂₂O) + POCl₃ + 2 H₂O → C₂₈H₄₃O₄P + 3 HCl

The reaction is a nucleophilic acyl substitution occurring at the phosphorus center. The phenolic hydroxyl group acts as the nucleophile. An organic base, such as triethylamine (Et₃N) or pyridine, is incorporated as an essential acid scavenger. It neutralizes the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the phenol and driving the equilibrium towards the product.

The causality for this choice is clear: without a base, the reaction would stall as the generated HCl would protonate the starting phenol, deactivating it for further nucleophilic attack. The final hydrolysis step is critical for converting the P-Cl bond to the P-OH group characteristic of a hydrogen phosphate.

Caption: A simplified representation of the stepwise synthesis of bis(2,4-di-tert-butylphenyl) hydrogen phosphate.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |

| 2,4-Di-tert-butylphenol | 96-76-4 | C₁₄H₂₂O | ≥98% | Sigma-Aldrich, TCI |

| Phosphorus oxychloride | 10025-87-3 | POCl₃ | ≥99% (Reagent Grade) | Acros Organics, MilliporeSigma |

| Triethylamine | 121-44-8 | C₆H₁₅N | ≥99.5%, dried | Fisher Scientific, Alfa Aesar |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | EMD Millipore, Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M Aqueous Solution | VWR, J.T. Baker |

| Sodium Bicarbonate | 144-55-6 | NaHCO₃ | Saturated Aqueous Solution | LabChem, Fisher Scientific |

| Brine (Sodium Chloride) | 7647-14-5 | NaCl | Saturated Aqueous Solution | Prepare in-house |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Granular | BDH Chemicals, Sigma-Aldrich |

| Hexanes | 110-54-3 | C₆H₁₄ | Reagent Grade for Recrystallization | Pharmco, Macron |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Reagent Grade for Recrystallization | Avantor, TCI |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet adapter

-

Addition funnel (125 mL)

-

Thermometer or thermocouple

-

Ice bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Analytical equipment: NMR spectrometer, FT-IR spectrometer, Mass spectrometer, Melting point apparatus

Detailed Experimental Protocol

Part A: Reaction Setup and Synthesis

Rationale: This procedure must be conducted under an inert atmosphere (nitrogen or argon) because phosphorus oxychloride reacts violently with moisture.[4][5] The dropwise addition of POCl₃ is crucial to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper. Flame-dry the glassware under vacuum or oven-dry at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.

-

Reagent Charging: To the cooled flask, add 2,4-di-tert-butylphenol (20.63 g, 100 mmol, 2.0 eq).

-

Solvent and Base Addition: Add 200 mL of anhydrous dichloromethane (DCM) via cannula or a dry syringe. Add dried triethylamine (11.13 g, 15.3 mL, 110 mmol, 2.2 eq). Stir the mixture at room temperature until the phenol has completely dissolved.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Phosphorus Oxychloride Addition: In a separate, dry addition funnel, prepare a solution of phosphorus oxychloride (7.67 g, 4.65 mL, 50 mmol, 1.0 eq) in 50 mL of anhydrous DCM.

-

Reaction Execution: Add the POCl₃ solution dropwise to the stirred phenol/triethylamine mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

Part B: Work-up and Purification

Rationale: The work-up is designed to hydrolyze the phosphoryl chloride intermediate and systematically remove byproducts. The acidic wash removes excess triethylamine, the basic wash removes any unreacted starting material and acidic impurities, and the brine wash removes residual water.

-

Quenching (Hydrolysis): Carefully and slowly pour the reaction mixture into a 1 L beaker containing 250 mL of crushed ice and 100 mL of water with vigorous stirring. Caution: This step is exothermic and will release some HCl gas.

-

Phase Separation: Transfer the quenched mixture to a 1 L separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

-

Aqueous Washes:

-

Wash the organic layer sequentially with 100 mL of cold 1 M HCl.

-

Wash with 100 mL of saturated sodium bicarbonate solution.

-

Wash with 100 mL of brine.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl for 5-10 minutes, then filter through a fluted filter paper or a Büchner funnel to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield a crude white solid or viscous oil.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in a refrigerator (4 °C) for several hours to promote crystallization.

-

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes. Dry the product under high vacuum to a constant weight.

Workflow Visualization

Caption: A step-by-step flowchart of the synthesis and purification process.

Critical Safety Precautions

Phosphorus Oxychloride (POCl₃) is an extremely hazardous substance. All handling must be performed inside a certified chemical fume hood by trained personnel.

-

Corrosivity and Toxicity: POCl₃ is highly corrosive to the skin, eyes, and respiratory tract. It is toxic and can be fatal if inhaled.

-

Reactivity: It reacts violently with water, alcohols, amines, and strong bases, liberating toxic and corrosive gases.[4][5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[6]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves. Neoprene is a recommended material.[4] Always check breakthrough times.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required. An apron may be advisable.

-

-

Spill and Emergency: Have a spill kit ready containing a neutral absorbent material (e.g., sand or vermiculite). Do NOT use water to clean up spills. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

Waste Disposal: All waste containing POCl₃ or its byproducts must be disposed of according to institutional and local hazardous waste regulations.

Expected Results and Characterization

| Parameter | Expected Value |

| Product Appearance | White crystalline solid |

| Molecular Weight | 474.61 g/mol |

| Molecular Formula | C₂₈H₄₃O₄P[8] |

| Theoretical Yield | 23.73 g (based on 50 mmol POCl₃) |

| Typical Experimental Yield | 75-85% |

| Melting Point | ~175-180 °C (literature values may vary) |

Product Characterization:

-

¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons and the two distinct tert-butyl groups on each phenyl ring, as well as a broad singlet for the P-OH proton.

-

³¹P NMR (CDCl₃): Expect a single peak characteristic of a phosphate ester environment, shifted from the phosphoric acid standard.

-

FT-IR (KBr pellet): Look for characteristic peaks for P=O stretching, P-O-C (aryl) stretching, O-H stretching (broad), and C-H stretching from the alkyl groups.

-

Mass Spectrometry (ESI-): Expect to observe the molecular ion peak [M-H]⁻ at m/z ≈ 473.6.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of bis(2,4-di-tert-butylphenyl) hydrogen phosphate. By carefully following the described steps for synthesis, purification, and, most importantly, safety, researchers can reliably produce this valuable compound in high purity and yield. The explanation of the chemical rationale behind each step empowers scientists to troubleshoot and adapt the procedure as needed for their specific research and development objectives.

References

- Title: Process for the preparation of tris(2,4-ditert-butylphenyl)

-

Title: 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs Source: MDPI URL: [Link]

-

Title: Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials Source: ECI Digital Archives URL: [Link]

-

Title: Bis(2,4-di-tert-butylphenyl) hydrogen phosphate Source: MySkinRecipes URL: [Link]

-

Title: The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. Source: ResearchGate URL: [Link]

-

Title: 2,4-Di-tert-butylphenol - Wikipedia Source: Wikipedia URL: [Link]

- Title: Method for preparing tri-(2, 4-di-tertiary butyl phenyl)

-

Title: Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY Source: NJ.gov URL: [Link]

-

Title: 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp Source: PubMed URL: [Link]

-

Title: Phosphorus Oxychloride | Air Liquide Malaysia Source: Air Liquide URL: [Link]

-

Title: Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84 Source: PubMed URL: [Link]

Sources

- 1. dc.engconfintl.org [dc.engconfintl.org]

- 2. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate [myskinrecipes.com]

- 3. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. my.airliquide.com [my.airliquide.com]

- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemscene.com [chemscene.com]

Application Notes & Protocols: Bis(2,4-di-tert-butylphenyl) hydrogen phosphate as a Polymer Additive

Abstract